molecular formula C18H11F6N3O2 B2385358 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine CAS No. 866154-31-6

4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine

Cat. No.: B2385358
CAS No.: 866154-31-6
M. Wt: 415.295
InChI Key: ALOMRSYDKLWNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. The presence of trifluoromethyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O2/c19-17(20,21)10-3-1-5-12(7-10)28-14-9-15(27-16(25)26-14)29-13-6-2-4-11(8-13)18(22,23)24/h1-9H,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOMRSYDKLWNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC(=N2)N)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 3-(trifluoromethyl)phenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atoms are replaced by the phenoxy groups. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives with altered biological properties.

Scientific Research Applications

4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine has been utilized in various scientific research applications:

    Chemistry: The compound serves as a valuable tool in synthetic chemistry for the development of new molecules with potential biological activities.

    Biology: It is used in molecular biology studies to investigate cellular processes and pathways.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic research.

    Industry: It finds applications in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and effects .

Comparison with Similar Compounds

Similar Compounds

    N-{4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-yl}-4-tert-butylbenzene-1-sulfonamide: This compound shares structural similarities with 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine, including the presence of trifluoromethyl groups and a pyrimidine core.

    Other Pyrimidine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives exhibit similar pharmacological activities and are used in medicinal chemistry.

Uniqueness

4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine is unique due to its specific combination of trifluoromethyl groups and phenoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrimidine core substituted with two trifluoromethyl phenoxy groups at positions 4 and 6. This unique structure contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Biological Activity Overview

Research indicates that 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
  • Antiviral Properties : It has demonstrated efficacy against certain viral strains, particularly those resistant to conventional treatments.
  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in disease processes.

Anticancer Activity

Recent studies have highlighted the compound's potential in oncology. For instance:

  • Cell Proliferation Inhibition : In vitro assays revealed that 4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine significantly inhibited the proliferation of MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of 0.126 μM. This indicates a strong selective cytotoxic effect compared to non-cancerous cell lines .

Case Study: MDA-MB-231 Cell Line

Parameter Value
IC50 (MDA-MB-231)0.126 μM
Selectivity Index~20-fold
Mechanism of ActionInduces apoptosis

The compound also demonstrated a reduction in lung metastasis in animal models, suggesting its potential as a therapeutic agent in metastatic breast cancer .

Antiviral Activity

In addition to its anticancer properties, the compound has been evaluated for antiviral activity:

  • Influenza Virus : In vivo studies indicated that it could reduce viral load significantly in infected mice, showcasing its potential as an antiviral agent against influenza viruses .

Case Study: Influenza A Virus

Parameter Value
Viral Load Reduction>2-log reduction
Survival BenefitObserved in mice

Enzyme Inhibition

The compound also shows inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling:

  • MMP Inhibition : Significant inhibition of MMP-2 and MMP-9 was observed, indicating the compound's potential role in preventing metastasis through enzymatic modulation .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics:

  • Oral Bioavailability : Approximately 31.8% following administration.
  • Clearance Rate : 82.7 ± 1.97 mL/h/kg after intravenous administration.

Toxicity assessments conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.